molecular formula C20H24N2O3S2 B216277 N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide

N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide

Cat. No. B216277
M. Wt: 404.6 g/mol
InChI Key: GNHAFUQUHRHYCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide, also known as MPSA, is a chemical compound that has gained attention in the scientific community for its potential applications in research.

Mechanism of Action

N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide works by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and pain. Specifically, N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide inhibits the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is overexpressed in many types of cancer and is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide reduces inflammation and pain and inhibits cancer cell growth.
Biochemical and Physiological Effects
N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in animal models. It has also been shown to have a low toxicity profile and is well-tolerated by animals.

Advantages and Limitations for Lab Experiments

One advantage of using N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide in lab experiments is its potential for use in the treatment of cancer, inflammation, and pain. It has also been shown to have a low toxicity profile, which makes it a safer alternative to other compounds that may have higher toxicity. One limitation of using N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide in lab experiments is that it is a relatively new compound and there is still much that is unknown about its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide. One area of research could focus on the development of new analogs of N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide that have improved efficacy and safety profiles. Another area of research could focus on the use of N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide in combination with other compounds for the treatment of cancer, inflammation, and pain. Additionally, further studies could be conducted to better understand the mechanism of action of N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide and its potential side effects.

Synthesis Methods

The synthesis of N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide involves the reaction of N-(4-chlorophenyl)acetamide with 4-methylpiperidine to form N-(4-chlorophenyl)-4-methylpiperidine-2-carboxamide. This intermediate is then reacted with sodium sulfide to form N-(4-chlorophenyl)-4-methylpiperidine-2-thiocarboxamide, which is subsequently reacted with phenylsulfonyl chloride to produce N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide.

Scientific Research Applications

N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide has been studied for its potential use in the treatment of cancer, inflammation, and pain. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation and pain in animal models. N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide has also been studied for its potential use as a diagnostic tool for cancer and other diseases.

properties

Product Name

N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-(phenylsulfanyl)acetamide

Molecular Formula

C20H24N2O3S2

Molecular Weight

404.6 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C20H24N2O3S2/c1-16-11-13-22(14-12-16)27(24,25)19-9-7-17(8-10-19)21-20(23)15-26-18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3,(H,21,23)

InChI Key

GNHAFUQUHRHYCK-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=CC=CC=C3

Origin of Product

United States

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